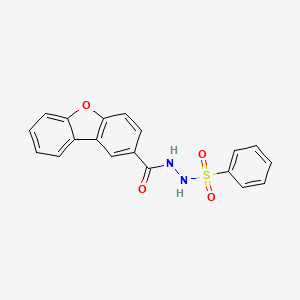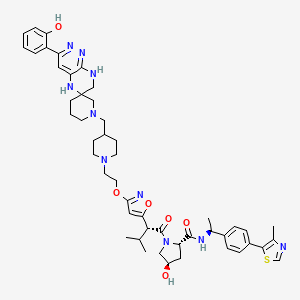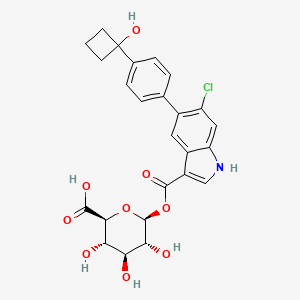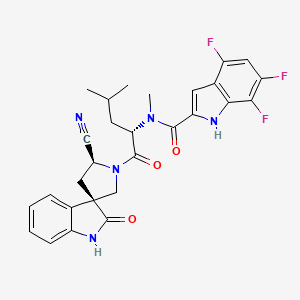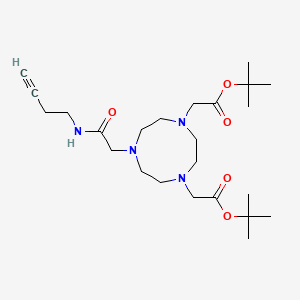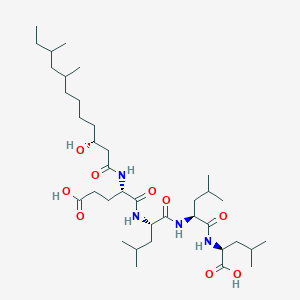
DNA-PK-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA-PK-IN-13 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound has shown significant potential in enhancing the sensitivity of tumor cells to chemotherapeutic agents by inhibiting DNA repair mechanisms, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNA-PK-IN-13 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For instance, the synthesis may involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and other organic reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: DNA-PK-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
DNA-PK-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of DNA-PK in various biochemical pathways.
Biology: Employed in research to understand the cellular response to DNA damage and the regulation of DNA repair processes.
Medicine: Investigated for its potential in cancer therapy, particularly in combination with chemotherapeutic agents to enhance their efficacy.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Mechanism of Action
DNA-PK-IN-13 exerts its effects by inhibiting the catalytic activity of DNA-dependent protein kinase. This inhibition prevents the phosphorylation of key proteins involved in the DNA repair process, thereby sensitizing cells to DNA-damaging agents. The compound targets the DNA-PK catalytic subunit and interferes with its ability to bind and repair DNA double-strand breaks .
Comparison with Similar Compounds
AZD7648: Another potent DNA-PK inhibitor with similar applications in cancer research.
NU7441: A selective DNA-PK inhibitor known for its role in enhancing the effects of radiotherapy and chemotherapy.
Vanillin Derivatives: Compounds that inhibit DNA-PK activity and have shown potential in sensitizing cells to DNA-damaging agents .
Uniqueness: DNA-PK-IN-13 stands out due to its high potency and specificity in inhibiting DNA-PK. It has demonstrated significant efficacy in preclinical studies, particularly in enhancing the sensitivity of tumor cells to chemotherapeutic agents. This makes it a valuable compound for further research and development in cancer therapy .
Properties
Molecular Formula |
C22H22N8O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(6-methylquinolin-7-yl)-5-(oxan-4-yl)-4H-[1,2,4]triazolo[4,3-f]pteridin-7-amine |
InChI |
InChI=1S/C22H22N8O/c1-14-9-15-3-2-6-23-18(15)10-17(14)26-22-24-11-19-21(27-22)29(16-4-7-31-8-5-16)12-20-28-25-13-30(19)20/h2-3,6,9-11,13,16H,4-5,7-8,12H2,1H3,(H,24,26,27) |
InChI Key |
GCJWSMRXTGSORO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC3=NC=C4C(=N3)N(CC5=NN=CN54)C6CCOCC6)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


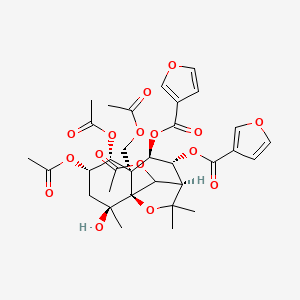
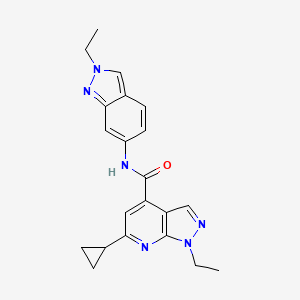


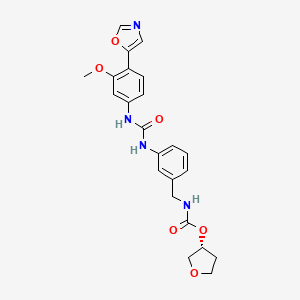
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
